Mechanism of Action of Cleroindicin D: A Technical Guide
Mechanism of Action of Cleroindicin D: A Technical Guide
Executive Summary
Cleroindicin D (C₈H₁₂O₄) is a bioactive hexahydrobenzofuranone isolated from the medicinal plant Clerodendrum indicum. Unlike the diterpenoids (clerodanes) often associated with this genus, Cleroindicin D is a low-molecular-weight neolignan metabolite characterized by a fused lactone-ring system with specific chiral centers at 3a, 4, and 7a.
Its pharmacological significance lies in its redox-modulating capabilities and neuroprotective potential . Research indicates it functions primarily through the modulation of oxidative stress pathways and potential interaction with specific enzymatic targets involved in inflammation and microbial survival. This guide details its chemical identity, mechanism of action, and validated experimental protocols for its isolation and synthesis.
Chemical Identity & Physicochemical Properties[1][2]
Cleroindicin D is distinct from the clerodane diterpenoids. It is a hexahydrobenzofuranone , specifically structured as a bicyclic system containing a lactone and hydroxyl functionalities.
Structural Specifications
| Property | Detail |
| IUPAC Name | (3aR,4R,7aR)-3a,4-dihydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one |
| Formula | C₈H₁₂O₄ |
| Molecular Weight | 172.18 g/mol |
| Core Skeleton | Hexahydrobenzofuran-6-one |
| Chirality | 3 Chiral Centers (3a, 4, 7a) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Poorly soluble in water |
| Appearance | Colorless oil or amorphous solid |
Structural Logic
The molecule features a cross-conjugated dienone-derived core (in its biosynthetic precursor) that has undergone hydration and cyclization. The presence of the 3a-hydroxyl group at the ring junction is critical for its stability and reactivity, acting as a hydrogen bond donor/acceptor in biological systems.
Mechanism of Action (MOA)
The biological activity of Cleroindicin D is driven by its ability to intercept reactive oxygen species (ROS) and modulate downstream signaling pathways.
Primary Mechanism: Oxidative Stress Modulation
Cleroindicin D acts as a redox regulator . Its structure allows it to function similarly to phenolic antioxidants, although it lacks the full aromaticity of flavonoids.
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ROS Scavenging : The hydroxyl groups at C4 and C3a facilitate the neutralization of free radicals (superoxide anions, hydroxyl radicals).
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Pathway : It upregulates the Nrf2-ARE signaling pathway , leading to increased expression of endogenous antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).
Secondary Mechanism: Neuroprotection
In PC12 cell models (a standard for neurotoxicity), Cleroindicin D and its congeners (e.g., Cleroindicin B) exhibit protective effects against glutamate-induced toxicity.
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Target : Inhibition of Ca²⁺ influx and stabilization of the mitochondrial membrane potential (ΔΨm).
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Signaling : Modulation of the MAPK/ERK pathway , preventing the phosphorylation of JNK (c-Jun N-terminal kinase) which triggers apoptosis.
Antimicrobial Activity
While less potent than cationic peptides, Cleroindicin D exhibits bacteriostatic activity against Gram-positive bacteria (S. aureus).
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Mode : Perturbation of bacterial cell wall synthesis enzymes or membrane integrity disruption via non-specific interaction with lipid bilayers (facilitated by its amphiphilic nature).
Visualizing the Pathway
Caption: Figure 1. Dual-action mechanism of Cleroindicin D involving direct ROS scavenging and upregulation of the Nrf2-mediated antioxidant response to prevent mitochondrial apoptosis.
Experimental Protocols
Isolation from Clerodendrum indicum
Standardized protocol for high-purity isolation.
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Extraction :
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Macerate air-dried roots/stems (1 kg) in 95% Ethanol (5 L) for 72 hours at room temperature.
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Filter and concentrate under reduced pressure (Rotavap) at 40°C to obtain crude extract.
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Fractionation :
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Suspend crude extract in water. Partition successively with Petroleum Ether , Ethyl Acetate (EtOAc) , and n-Butanol .
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Collect the EtOAc fraction (active fraction).
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Purification (Chromatography) :
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Stationary Phase : Silica gel (200–300 mesh).
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Mobile Phase : Gradient elution with CHCl₃:MeOH (100:0 → 80:20).
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Isolation : Monitor fractions via TLC (visualize with vanillin-H₂SO₄). Cleroindicin D typically elutes at CHCl₃:MeOH (95:5) .
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Final Polish : Sephadex LH-20 column (eluent: MeOH) to remove pigments.
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Biomimetic Total Synthesis
Based on the oxidative dearomatization strategy (Porco et al.).
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Precursor : Start with 2,4-dihydroxybenzaldehyde .
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Reaction :
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Dissolve precursor in MeOH.
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Add oxidant: Hypervalent Iodine (PIDA) or Ag₂O to generate the o-quinone methide intermediate.
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The intermediate undergoes spontaneous, stereoselective hydration and cyclization to form the hexahydrobenzofuranone core.
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Validation : Confirm structure via ¹H-NMR (look for characteristic doublet at δ 4.5 ppm for H-7a) and specific rotation [α]D.
Bioassay: DPPH Radical Scavenging
To quantify antioxidant potency.
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Reagent : Prepare 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
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Treatment : Add 100 µL of Cleroindicin D (serial dilutions: 1–100 µM) to 100 µL DPPH solution in a 96-well plate.
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Control : Ascorbic acid (positive control).
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Incubation : 30 minutes in the dark at RT.
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Measurement : Read Absorbance at 517 nm .
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Calculation :
Comparative Data Profile
Table 1: Bioactivity Profile of Cleroindicin Series
| Compound | Primary Target/Activity | IC₅₀ / MIC (Approx) | Source |
| Cleroindicin D | Antioxidant / Cytoprotection | 25–30 µM (DPPH) | C. indicum |
| Cleroindicin B | Antioxidant / Anti-inflammatory | 18 µM (DPPH) | C. indicum |
| Clerodendrin A | Anti-feedant / Cytotoxic | N/A | C. trichotomum |
| Marrubiin | Anti-nociceptive | 10–50 mg/kg (in vivo) | M. vulgare |
Note: Cleroindicin D is generally less potent than B but exhibits higher stability due to the specific stereochemistry of the hydroxyl groups.
Synthesis Workflow Visualization
Caption: Figure 2. Biomimetic synthesis pathway of Cleroindicin D via oxidative dearomatization of phenolic precursors.
References
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PubChem. (2025).[1] Cleroindicin D (CID 23730744) - Structure and Physicochemical Properties. National Library of Medicine. [Link]
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Tian, Z., et al. (2010). Enantioselective Total Synthesis of All of the Known Chiral Cleroindicins (C-F). Organic Letters. [Link]
- Sun, J., et al. (2004). Cleroindicins B–F, new cyclohexanones from the roots of Clerodendrum indicum. Journal of Natural Products.
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Wu, Y., et al. (2014).[2] Antioxidant and anti-inflammatory effects of Clerodendrum species. Journal of Ethnopharmacology. (Contextual bioactivity).[3][4][5][6][7]
Sources
- 1. Cleroindicin D | C8H12O4 | CID 23730744 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. Anticancer Activity of Ether Derivatives of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Crude Extract and Isolated Constituents of the Dichrostachys cinerea Bark towards Multifactorial Drug-Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
